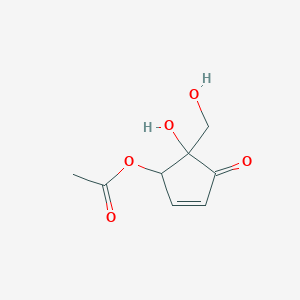
5-Hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-5-hydroxy-5-hydroxymethyl-2-cyclopenten-1-one is a complex organic compound characterized by its unique structure, which includes an acetoxy group, a hydroxyl group, and a hydroxymethyl group attached to a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-5-hydroxy-5-hydroxymethyl-2-cyclopenten-1-one can be achieved through several synthetic routes. One common method involves the Baylis-Hillman reaction, which is a coupling reaction between an activated alkene derivative and an aldehyde, catalyzed by a tertiary amine such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) or phosphines . The reaction conditions typically include the use of polar, nonpolar, or protic solvents, and the reaction rate can be influenced by the choice of catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction parameters such as temperature, reaction time, and the amount of catalyst used. High-temperature water conditions have been reported to be effective for the conversion of precursor compounds to the desired product . The use of zinc as a catalyst and the optimization of reaction conditions can lead to efficient production yields.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-5-hydroxy-5-hydroxymethyl-2-cyclopenten-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentenone derivatives.
Scientific Research Applications
4-Acetoxy-5-hydroxy-5-hydroxymethyl-2-cyclopenten-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Acetoxy-5-hydroxy-5-hydroxymethyl-2-cyclopenten-1-one involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and hydroxyl groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-cyclopentenone: Similar structure but lacks the acetoxy and hydroxymethyl groups.
3-Methyl-2-cyclopenten-1-one: Contains a methyl group instead of the acetoxy and hydroxymethyl groups.
Uniqueness
4-Acetoxy-5-hydroxy-5-hydroxymethyl-2-cyclopenten-1-one is unique due to the presence of both acetoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
68907-80-2 |
|---|---|
Molecular Formula |
C8H10O5 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
[5-hydroxy-5-(hydroxymethyl)-4-oxocyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H10O5/c1-5(10)13-7-3-2-6(11)8(7,12)4-9/h2-3,7,9,12H,4H2,1H3 |
InChI Key |
AGNRGFRAFJOXHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=CC(=O)C1(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















